Peforelin Trifluoroacetic Acid Salt
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Overview
Description
Peforelin Trifluoroacetic Acid Salt is a synthetic decapeptide analogue of the natural gonadotropin-releasing hormone (GnRH). It is used primarily in veterinary medicine to regulate reproductive functions in animals, particularly in swine. The compound has a molecular formula of C59H74N18O14 .C2HF3O2 and is known for its ability to elicit follicle-stimulating hormone (FSH) releasing activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Peforelin Trifluoroacetic Acid Salt involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin using a TFA-based cleavage cocktail.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Peforelin Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides .
Scientific Research Applications
Peforelin Trifluoroacetic Acid Salt has a wide range of scientific research applications:
Chemistry: Used in the study of peptide synthesis and modification.
Biology: Used to study reproductive physiology and hormone regulation.
Medicine: Investigated for its potential therapeutic applications in reproductive health.
Industry: Used in veterinary medicine to regulate reproductive functions in animals.
Mechanism of Action
Peforelin Trifluoroacetic Acid Salt exerts its effects by mimicking the natural gonadotropin-releasing hormone (GnRH). It binds to GnRH receptors in the pituitary gland, stimulating the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). These hormones regulate reproductive functions, including the development of ovarian follicles and ovulation .
Comparison with Similar Compounds
Similar Compounds
Gonadorelin: Another GnRH analogue used in veterinary medicine.
Buserelin: A synthetic peptide analogue of GnRH used in reproductive health.
Leuprolide: A GnRH analogue used in the treatment of hormone-sensitive cancers.
Uniqueness
Peforelin Trifluoroacetic Acid Salt is unique in its specific modifications to the amino acid sequence, which enhance its stability and activity. Compared to other GnRH analogues, it has a higher specificity for FSH release, making it particularly useful in veterinary applications .
Properties
Molecular Formula |
C61H75F3N18O16 |
---|---|
Molecular Weight |
1373.4 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C59H74N18O14.C2HF3O2/c60-16-6-5-12-40(59(91)77-17-7-13-47(77)58(90)66-27-48(61)79)70-52(84)41(18-31-23-64-37-10-3-1-8-35(31)37)72-56(88)45(22-50(81)82)75-55(87)44(21-34-26-63-30-68-34)74-57(89)46(28-78)76-53(85)42(19-32-24-65-38-11-4-2-9-36(32)38)71-54(86)43(20-33-25-62-29-67-33)73-51(83)39-14-15-49(80)69-39;3-2(4,5)1(6)7/h1-4,8-11,23-26,29-30,39-47,64-65,78H,5-7,12-22,27-28,60H2,(H2,61,79)(H,62,67)(H,63,68)(H,66,90)(H,69,80)(H,70,84)(H,71,86)(H,72,88)(H,73,83)(H,74,89)(H,75,87)(H,76,85)(H,81,82);(H,6,7)/t39-,40-,41-,42-,43-,44-,45-,46-,47-;/m0./s1 |
InChI Key |
LVEPINRYLSLVTE-IPRZRCQXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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